(1H-Indol-7-yl)methanamine oxalate
Overview
Description
“(1H-Indol-7-yl)methanamine oxalate” is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 236.22 g/mol . Other physical and chemical properties are not provided in the search results .Scientific Research Applications
Synthesis and Structural Analysis
The novel indole derivatives, including compounds related to (1H-Indol-7-yl)methanamine oxalate, have garnered significant interest for their diverse applications across various fields. A study by Tariq et al. (2020) synthesized and characterized four novel indole-based derivatives. These compounds were analyzed using NMR, FT-IR, UV-Visible techniques, and X-ray diffraction (XRD) studies. Additionally, density functional theory (DFT) was employed to investigate their optimized geometry, molecular electrostatic potential, and nonlinear optical properties, suggesting potential high-tech applications due to fine nonlinear optical (NLO) properties (Tariq et al., 2020).
Novel Synthesis Approaches
Another research conducted by Schlosser et al. (2015) introduced a novel synthesis pathway towards benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, employing ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials. This method could serve as a useful approach to generate a variety of substituted compounds starting from readily available derivatives, indicating the versatility of indole-based compounds in synthetic chemistry (Schlosser et al., 2015).
Enantioselective Iso-Pictet-Spengler Reactions
Research by Schönherr and Leighton (2012) reported the first asymmetric examples of iso-Pictet-Spengler reactions, involving (1H-indol-4-yl)methanamine and 2-(1H-Indol-1-yl)ethanamine with α-ketoamides, facilitated by a chiral silicon Lewis acid. This method grants access to underexplored indole-based core structures, showcasing the potential of indole derivatives in facilitating the synthesis of complex, bioactive molecules (Schönherr & Leighton, 2012).
Anticancer Agents Through SIRT1 Inhibition
A study by Panathur et al. (2013) focused on the synthesis of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives as potential anticancer agents through SIRT1 inhibition. One of the compounds demonstrated promising action in reducing prostate weight to body weight ratio in prostate hyperplasia models, indicating the therapeutic potential of indole derivatives in cancer treatment (Panathur et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1H-indol-7-ylmethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.C2H2O4/c10-6-8-3-1-2-7-4-5-11-9(7)8;3-1(4)2(5)6/h1-5,11H,6,10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXUASBVKSKUQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)NC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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